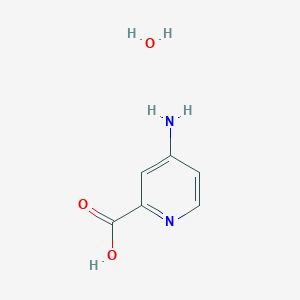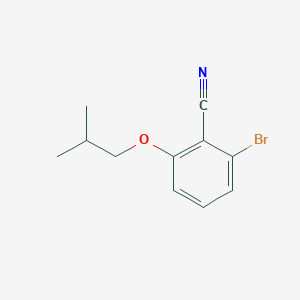![molecular formula C14H26N2O4 B1378580 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid CAS No. 1461714-30-6](/img/structure/B1378580.png)
4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid” is a chemical compound with the CAS Number: 1461714-30-6 . It has a molecular weight of 286.37 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H26N2O4/c1-14(2,3)20-13(19)15-11-6-9-16(10-7-11)8-4-5-12(17)18/h11H,4-10H2,1-3H3,(H,15,19)(H,17,18) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound is involved in reactions related to the tert-butyloxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 286.37 . The InChI code for this compound is 1S/C14H26N2O4/c1-14(2,3)20-13(19)15-11-6-9-16(10-7-11)8-4-5-12(17)18/h11H,4-10H2,1-3H3,(H,15,19)(H,17,18) .Scientific Research Applications
Peptide Foldamers Research
This compound is involved in the study of peptide foldamers , which are sequences of amino acids that adopt a folded conformation . Researchers use it to investigate how the conformation of peptides affects their electron-transfer efficiency. This is crucial for understanding protein folding and designing new proteins with desired functions.
SIRT2 Inhibitors Synthesis
SIRT2 is a member of the sirtuin family of proteins, which are involved in important biological processes like aging, transcription, and stress resistance. The compound serves as a reactant in the synthesis of SIRT2 inhibitors , which could have therapeutic applications in treating age-related diseases.
Melanin-Concentrating Hormone Receptor 1 Antagonists
It is used in the synthesis of antagonists for the melanin-concentrating hormone receptor 1 . These antagonists can help in the study of obesity and energy homeostasis, as the melanin-concentrating hormone plays a role in feeding behavior and metabolism.
Bradykinin hB2 Receptor Antagonists
The compound is also a reactant in the creation of bradykinin hB2 receptor antagonists . Bradykinin receptors are involved in inflammatory responses, and antagonists can be used to study or treat conditions associated with inflammation.
Neurokinin-1 Receptor Ligands
Researchers employ this compound in the development of ligands for the neurokinin-1 receptor . These ligands have potential applications in studying and treating psychiatric disorders, as the neurokinin-1 receptor is implicated in stress and anxiety responses.
Anti-Tumor Therapy
The compound is utilized in the synthesis of HepG2 cell cycle inhibitors used in anti-tumor therapy . By inhibiting the cell cycle of HepG2, a hepatocellular carcinoma cell line, researchers can study the mechanisms of tumor growth and develop new cancer treatments.
Safety and Hazards
Mechanism of Action
Mode of Action
It contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines . The Boc group can be added to amines under aqueous conditions and can be removed with strong acids such as trifluoroacetic acid . This suggests that the compound might interact with its targets through the release or transfer of the Boc group.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown due to the lack of research data . Compounds with boc groups are often involved in peptide synthesis, suggesting that this compound might play a role in protein-related pathways .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)15-11-6-9-16(10-7-11)8-4-5-12(17)18/h11H,4-10H2,1-3H3,(H,15,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTDHFJEJGLFIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid | |
CAS RN |
1461714-30-6 |
Source


|
| Record name | 4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378501.png)

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378503.png)






![2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1378516.png)


